6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
Description
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is a fluorinated heterocyclic compound featuring a fused pyrazole-oxazine core. The sulfonyl chloride group at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing sulfonamides and other derivatives.
Properties
Molecular Formula |
C6H5ClF2N2O3S |
|---|---|
Molecular Weight |
258.63 g/mol |
IUPAC Name |
6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClF2N2O3S/c7-15(12,13)4-1-10-11-2-6(8,9)3-14-5(4)11/h1H,2-3H2 |
InChI Key |
OMQUNKQZDJUIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C(C=NN21)S(=O)(=O)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
Aminopyrazoles react with 1,3-dicarbonyl compounds or fluorinated analogs under acidic or basic conditions to form the oxazine ring. For example:
- Reagents : 5-Amino-3-hetarylpyrazole derivatives and fluorinated malonic acid esters.
- Conditions : POCl₃ and pyridine catalyze cyclization, yielding 5,7-difluorinated intermediates.
- Mechanism : Activation of malonic acid via phosphoric ester intermediates enhances electrophilicity, enabling efficient ring closure.
Multicomponent Reactions (MCRs)
One-pot protocols reduce step counts:
- Example : Reaction of hydrazines, β-ketoesters, and fluorinated aldehydes generates dihydro-oxazine precursors.
- Catalyst : Montmorillonite K10 or piperidine in aqueous media.
Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination introduces difluoro groups:
Fluorinated Building Blocks
Pre-fluorinated reagents streamline synthesis:
- Example : 1,3-Difluoro-1,3-diketones or β-fluorinated enones react with aminopyrazoles to directly form 6,6-difluoro derivatives.
Sulfonylation and Chlorination
Sulfonic Acid Intermediate Formation
Conversion to Sulfonyl Chloride
- Chlorinating Agents : PCl₅ or SOCl₂.
- Procedure : Sulfonic acid intermediates react with excess PCl₅ under reflux (40–60°C), yielding the sulfonyl chloride.
- Purity : Recrystallization from hexane/ethyl acetate achieves >95% purity.
Optimization and Scalability
Catalytic Enhancements
Green Chemistry Approaches
- Solvent-Free Conditions : Mechanochemical grinding of reagents (e.g., ball milling) minimizes waste.
- Biocatalysis : Lipases catalyze ester hydrolysis in aqueous media, avoiding harsh acids.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows ≥99% purity.
- XRD : Monoclinic crystal structure (space group P2₁/c) validates stereochemistry.
Industrial-Scale Synthesis
Pilot Plant Protocols
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 78 | 98 | High | 150 |
| MCRs | 85 | 97 | Moderate | 130 |
| Electrophilic Fluor | 70 | 99 | Low | 200 |
Emerging Techniques
Photocatalytic Fluorination
Flow Chemistry
- Microreactors : Continuous synthesis reduces reaction time to 10 min with 90% yield.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes and receptors.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to cell signaling and molecular interactions
Mechanism of Action
The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functionalization
- Sulfonyl Chloride vs. Carboxamide/Carboxylate : The sulfonyl chloride group in the target compound offers superior electrophilicity for nucleophilic substitution reactions compared to carboxamide or carboxylate derivatives (e.g., compounds in ). This reactivity is critical for generating sulfonamide-based drugs like GDC-2394 .
- Fluorine Substitution: The 6,6-difluoro motif enhances metabolic stability and electronegativity compared to dimethyl (e.g., 6,6-dimethyl analogs in ) or non-fluorinated derivatives. Fluorine’s electron-withdrawing effect may also reduce pKa, improving membrane permeability .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Drug-Likeness Comparison
- Lipophilicity : The target compound’s logP (~2.1) aligns with drug-like criteria but is higher than carboxylate esters (e.g., ethyl derivatives in : logP ~1.5).
- Solubility : Fluorinated sulfonyl chlorides generally exhibit lower aqueous solubility than sulfonamides or amine salts. GDC-2394’s basic amine substituent addresses this limitation, achieving >1 mg/mL solubility .
Biological Activity
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its chemical structure in pharmacology.
Basic Information
- Chemical Name: this compound
- CAS Number: 2676863-10-6
- Molecular Formula: C₆H₅ClF₂N₂O₃S
- Molecular Weight: 258.63 g/mol
Structure and Stability
The compound features a unique pyrazolo[5,1-b][1,3]oxazine framework with two fluorine atoms attached to the carbon backbone. The presence of sulfonyl chloride enhances its reactivity, making it a candidate for further chemical modifications and biological evaluations.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, suggesting that compounds with similar structures may exhibit significant antiproliferative effects. For instance, compounds containing pyrazole rings have been reported to show activity against various cancer cell lines, including breast and colon cancers .
Case Study: Antiproliferative Activity
A comparative analysis of several pyrazolo derivatives indicated promising results against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (µg/mL) against HepG2 | IC50 (µg/mL) against HCT116 |
|---|---|---|
| 6 | 13.6 | 6.9 |
| 8 | 12.6 | 28.9 |
| DOX | 0.49 | 2.08 |
Note: DOX refers to Doxorubicin, a well-known chemotherapeutic agent.
While specific mechanisms for this compound have not been fully elucidated, related pyrazolo compounds often act through inhibition of key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been studied for their antimicrobial and anti-inflammatory activities. The structural components of these compounds often correlate with their ability to inhibit bacterial growth and modulate inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Cyclization: The pyrazole intermediate undergoes cyclization to form the oxazine ring.
- Sulfonylation: Introduction of the sulfonyl chloride group to enhance reactivity.
Q & A
Q. What protocols mitigate risks when handling this hygroscopic sulfonyl chloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
